

# Technical Guide: Safety, Handling, and Application of 2-Amino-2-ethylhexan-1-ol

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## Compound of Interest

Compound Name: 2-Amino-2-ethylhexan-1-ol

CAS No.: 151851-75-1

Cat. No.: B1176191

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CAS Number: 151851-75-1 (racemate), 168960-19-8 ((R)-enantiomer) Chemical Formula: C<sub>8</sub>H<sub>19</sub>NO Molecular Weight: 145.24 g/mol Synonyms: 2-Ethyl-2-aminohexanol; 2-Amino-2-ethyl-1-hexanol[1][2][3]

## Part 1: Core Directive & Physicochemical Profile[1] Molecule Identity & Relevance

**2-amino-2-ethylhexan-1-ol** is a hindered primary amino alcohol.[1][2][3][4] Unlike common solvents like 2-ethylhexanol, this molecule possesses a quaternary carbon at the 2-position, bearing both an amino group and an ethyl group.[1][3] This structural rigidity makes it a valuable chiral auxiliary and building block in drug discovery, particularly for modulating lipophilicity in transition-state mimics.[1][2][3]

Its handling requires specific attention because it combines the corrosivity of primary amines with the hygroscopicity of alcohols, all within a lipophilic C8-skeleton that facilitates skin absorption.[1]

## Physicochemical Properties Table

Data synthesized from structural analogs and available safety dossiers.[1]

Property	Value / Characteristic	Relevance to Safety
Physical State	Viscous Liquid or Low-Melting Waxy Solid	May solidify in cool storage; requires gentle warming to aliquot.[1][2][3]
Boiling Point	~220–230°C (Predicted at 760 mmHg)	Low volatility, but vapors can form during heated reactions. [1]
Flash Point	>95°C (Estimated)	Class IIIB Combustible Liquid. High energy ignition source required.[1][3]
pKa (Conjugate Acid)	~9.8 (Amine group)	Strong base; incompatible with acids, anhydrides, and acyl chlorides.[1]
Solubility	Soluble in Ethanol, DCM, DMSO; Low water solubility.[1][3]	Lipophilic nature increases skin permeation risk compared to smaller amino alcohols.[1][3]
Hygroscopicity	Moderate to High	Absorbs atmospheric moisture, which can degrade reagent quality and alter stoichiometry. [1]

## Part 2: Toxicological Assessment & Risk Management

### Hazard Classification (GHS)

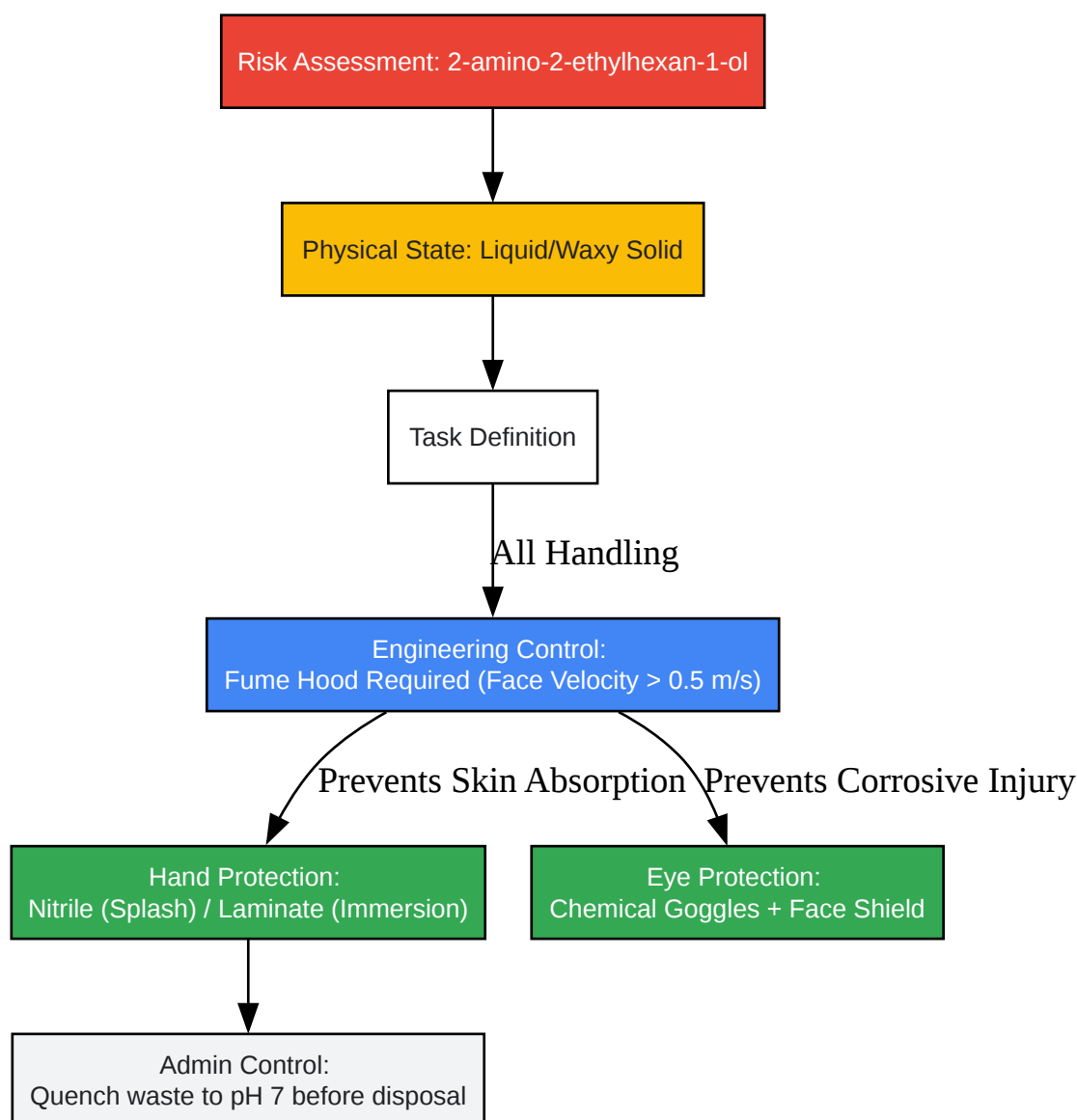
Based on structure-activity relationships (SAR) of hindered amino alcohols (e.g., 2-amino-2-methyl-1-propanol).[1][2][3]

- Danger: Skin Corrosion/Irritation (Category 1B)[1][2]

- Mechanism:[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The high pKa (~9.[\[1\]](#)[8](#)) allows the amine to saponify skin lipids, while the lipophilic hexyl chain facilitates deep tissue penetration, leading to severe chemical burns that may be delayed.[\[1\]](#)
- Danger: Serious Eye Damage (Category 1)[\[1\]](#)[\[2\]](#)
  - Risk:[\[3\]](#)[\[5\]](#) Irreversible corneal opacity upon contact.[\[1\]](#)[\[3\]](#)
- Warning: Acute Toxicity (Oral/Dermal) (Category 4)[\[1\]](#)[\[2\]](#)
- Environmental: Aquatic Chronic (Category 3)[\[1\]](#)[\[2\]](#)

## Exposure Control Logic

The following decision logic dictates the required engineering controls and Personal Protective Equipment (PPE).



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Figure 1: Hierarchical exposure control flow for corrosive amino-alcohols.

## Specific Handling Protocols

### A. Storage & Stability

- Atmosphere: Store under Argon or Nitrogen.[1][3] The amine group reacts with atmospheric CO<sub>2</sub> to form carbamates/carbonates, appearing as a white crust.[1]
- Temperature: Ambient (15–25°C) is generally acceptable, but cool storage (2–8°C) prevents oxidation (yellowing) over long periods.[1]

- Container: Glass or Stainless Steel.[1][3] Avoid Aluminum (potential for slow corrosion/complexation with amines).[1]

## B. Reaction Setup (Synthesis Context)

When using **2-amino-2-ethylhexan-1-ol** as a nucleophile (e.g., acylation or alkylation):

- Exotherm Warning: Mixing with acid chlorides (e.g., thionyl chloride, acetyl chloride) will generate significant heat.[1] Protocol: Always cool the amine solution to 0°C before adding the electrophile.
- Quenching: Unreacted amine in reaction mixtures should be quenched with dilute HCl slowly to avoid thermal runaway.

## Part 3: Experimental Methodology (Synthesis & Purification)

As a Senior Application Scientist, I recommend the following protocol for the preparation of this intermediate if it is not purchased, or for its purification if the commercial supply is degraded.

### Synthesis via Reduction (Self-Validating Protocol)

Context: This molecule is often synthesized by reducing the corresponding amino acid ester (Ethyl 2-amino-2-ethylhexanoate).[1][2][3]

Reagents:

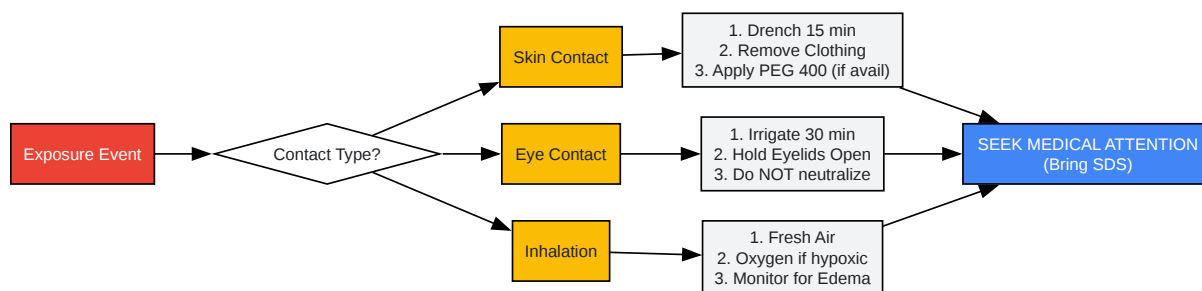
- Ethyl 2-amino-2-ethylhexanoate (1.0 equiv)[1][2][3]
- Lithium Aluminum Hydride (LAH) (2.5 equiv) — Handle with extreme caution[1][2]
- Anhydrous THF (Solvent)[1][2]

Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N<sub>2</sub> inlet.
- LAH Suspension: Charge LAH into the flask and suspend in anhydrous THF at 0°C.

- Addition: Dissolve the amino-ester in THF. Add dropwise to the LAH suspension over 30 minutes. Observation: Gas evolution ( $H_2$ ) will occur; ensure venting.[1][2]
- Reflux: Warm to room temperature, then reflux for 3–5 hours. Checkpoint: Monitor by TLC (stain with Ninhydrin; amine spot will turn red/purple).[1][2]
- Fieser Quench (Critical Safety Step):
  - Cool to  $0^\circ C$ .[1][3]
  - Add x mL Water (where x = grams of LAH).
  - Add x mL 15% NaOH.
  - Add 3x mL Water.
  - Result: A granular white precipitate forms, which is easily filtered.[1]
- Isolation: Filter the solids. Dry the filtrate over  $Na_2SO_4$  and concentrate in vacuo.
- Purification: Distillation under reduced pressure (high vacuum required) or recrystallization if solid.[1]

## Emergency Response Decision Tree



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Figure 2: Emergency response protocols for acute amino-alcohol exposure.

## Part 4: References & Authority

- European Commission. (1999).[1][6] Council Regulation (EC) No 1506/1999 - Pharmaceutical Intermediates.[1][2][3] (Establishes **2-amino-2-ethylhexan-1-ol** as a recognized pharmaceutical starting material).[1][2][3][8]
- PubChem. (2025).[1][9] Compound Summary: 2-Ethylhexanol (Structural Analog Safety Data).[1][2][3] (Used for inferring lipophilic chain hazards).[1]
- Google Patents. (2002).[1] EP1203769A1: Hypolipidemic 1,4-benzothiazepine derivatives.[1][2][3] (Details the synthesis and application of the target molecule).
- ECHA (European Chemicals Agency). C&L Inventory: Amino Alcohols.[1] (General hazard classification standards for hindered amines).

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- To cite this document: BenchChem. [Technical Guide: Safety, Handling, and Application of 2-Amino-2-ethylhexan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:

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